9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene
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Overview
Description
9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene is a complex organic compound that belongs to the family of anthracene-based derivatives. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene typically involves Suzuki or Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The process involves the coupling of anthracene derivatives with appropriate phenyl and naphthyl groups . Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher efficiency and consistency.
Chemical Reactions Analysis
9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like bromine or nitric acid.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used in the study of photophysical properties and as a building block for more complex organic molecules.
Biology: Its unique structure allows it to be used in the development of fluorescent probes for biological imaging.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to interact with various biological molecules.
Mechanism of Action
The mechanism of action of 9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it useful in various applications such as OLEDs and biological imaging .
Comparison with Similar Compounds
Similar compounds include:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Compared to these compounds, 9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene exhibits higher thermal stability and a larger Stokes shift, making it more suitable for applications requiring high stability and specific photophysical properties .
Properties
CAS No. |
741255-74-3 |
---|---|
Molecular Formula |
C44H30 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
9-[4-(2,2-diphenylethenyl)phenyl]-10-naphthalen-1-ylanthracene |
InChI |
InChI=1S/C44H30/c1-3-14-33(15-4-1)42(34-16-5-2-6-17-34)30-31-26-28-35(29-27-31)43-38-21-9-11-23-40(38)44(41-24-12-10-22-39(41)43)37-25-13-19-32-18-7-8-20-36(32)37/h1-30H |
InChI Key |
MCIYDWJDNQEWOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76)C8=CC=CC=C8 |
Origin of Product |
United States |
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